3-(2,2-Difluoroethoxy)benzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-9(11)6-13-8-3-1-2-7(4-8)5-12/h1-5,9H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMWQKCLNFZJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches
Precursor Synthesis and Building Block Derivatization
The construction of 3-(2,2-difluoroethoxy)benzaldehyde fundamentally relies on the assembly of two key fragments: the 3-hydroxybenzaldehyde (B18108) core and the 2,2-difluoroethoxy moiety. The selection and preparation of these precursors are critical for an efficient and high-yielding synthesis.
Approaches to the 2,2-Difluoroethoxy Moiety Incorporation
The introduction of the 2,2-difluoroethoxy group is a pivotal step in the synthesis. Several methods have been developed for the formation of the ether linkage, primarily revolving around the reaction of a phenol (B47542) with a suitable 2,2-difluoroethylating agent.
One of the most common and well-established methods is the Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a leaving group on a 2,2-difluoroethyl electrophile in an SN2 reaction. wikipedia.orglibretexts.org A typical precursor for this reaction is 3-hydroxybenzaldehyde, a readily available commercial compound. nih.gov The phenolic hydroxyl group is deprotonated using a suitable base, such as sodium hydride or potassium carbonate, to generate the corresponding phenoxide.
The choice of the 2,2-difluoroethylating agent is crucial. Common electrophiles include 2,2-difluoroethyl halides (e.g., bromide or iodide) or sulfonates (e.g., tosylate, mesylate, or triflate). Sulfonates are often preferred due to their excellent leaving group ability. masterorganicchemistry.com
| Reagent | Leaving Group | Key Characteristics |
|---|---|---|
| 2,2-Difluoroethyl bromide | Br⁻ | Commercially available, moderate reactivity. |
| 2,2-Difluoroethyl iodide | I⁻ | More reactive than the bromide, but potentially less stable. |
| 2,2-Difluoroethyl tosylate | TsO⁻ | Excellent leaving group, often prepared from 2,2-difluoroethanol (B47519). |
| 2,2-Difluoroethyl triflate | TfO⁻ | Highly reactive, suitable for less reactive nucleophiles. |
Alternative strategies for incorporating the 2,2-difluoroethoxy group involve the use of more specialized reagents. Hypervalent iodine reagents, for instance, have been employed for the electrophilic 2,2-difluoroethylation of various nucleophiles, including phenols. researchgate.netresearchgate.net These reactions often proceed under mild conditions.
Strategies for Benzaldehyde (B42025) Core Functionalization
The functionalization of the benzaldehyde core typically precedes the introduction of the difluoroethoxy moiety. The starting material of choice is often 3-hydroxybenzaldehyde. The aldehyde group is a versatile functional handle that can participate in a wide range of chemical transformations. However, in the context of synthesizing this compound, the primary focus is on the O-alkylation of the hydroxyl group.
Strategies for the synthesis of substituted benzaldehydes often involve multi-step sequences. trine.edulibretexts.orglibretexts.org In this specific case, the key transformation is the etherification of the pre-existing hydroxyl group on the benzaldehyde ring.
Established Synthetic Routes and Reaction Conditions
The synthesis of this compound is typically achieved through a multi-step process that combines the strategies discussed above.
Multi-Step Synthesis Pathways
A common and practical synthetic route starts from 3-hydroxybenzaldehyde. The general pathway involves the following key steps:
Deprotonation of 3-hydroxybenzaldehyde: The phenolic proton is removed using a base to form the sodium or potassium salt of 3-formylphenoxide.
Nucleophilic substitution: The resulting phenoxide is reacted with a 2,2-difluoroethylating agent, such as 2,2-difluoroethyl tosylate, to form the desired ether linkage via a Williamson ether synthesis.
| Starting Material | Base | Electrophile | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| 3-Hydroxybenzaldehyde | K₂CO₃ | 2,2-Difluoroethyl tosylate | DMF | 80-100 | wikipedia.orgbyjus.com |
| Phenol | NaH | 2,2-Difluoroethyl bromide | THF | Reflux | masterorganicchemistry.com |
An alternative approach involves palladium-catalyzed C-O cross-coupling reactions. semanticscholar.org This method can be particularly useful when direct SN2 reactions are challenging. In this scenario, an aryl halide (e.g., 3-bromobenzaldehyde) could be coupled with 2,2-difluoroethanol in the presence of a palladium catalyst and a suitable ligand.
Targeted Functional Group Transformations
The key functional group transformation in the synthesis of this compound is the formation of the ether bond. This transformation converts a phenolic hydroxyl group into a difluoroalkoxy group. The aldehyde functional group is generally stable under the conditions of the Williamson ether synthesis, but protection may be necessary in some cases to prevent side reactions, though it is often not required.
Industrial Scale Synthetic Considerations
While specific details on the industrial-scale synthesis of this compound are not widely published, general principles of process chemistry can be applied. For a large-scale synthesis, factors such as cost of raw materials, reaction efficiency, safety, and environmental impact are paramount.
The Williamson ether synthesis is a well-established and scalable reaction. wikipedia.org However, for industrial production, optimization of reaction conditions is crucial to maximize yield and minimize waste. This may involve screening different bases, solvents, and reaction temperatures. The use of phase-transfer catalysis could also be explored to facilitate the reaction between the aqueous and organic phases, potentially leading to milder reaction conditions and improved efficiency. byjus.com
Continuous flow chemistry offers a modern alternative to traditional batch processing and can provide significant advantages for industrial synthesis, including improved safety, better heat and mass transfer, and higher reproducibility. google.com A continuous flow process for the synthesis of this compound could involve pumping a solution of the deprotonated 3-hydroxybenzaldehyde and the 2,2-difluoroethylating agent through a heated reactor coil.
Modern Advances in Fluorination Chemistry
The introduction of fluorine-containing substituents, such as the 2,2-difluoroethoxy group, into aromatic systems is a key focus in medicinal and materials chemistry. Recent progress in fluorination chemistry has provided more efficient and selective tools for creating molecules like this compound.
Transition-Metal-Catalyzed Fluoroalkoxylation Reactions
Transition-metal catalysis has become a cornerstone for the formation of C–O bonds, offering pathways to fluoroalkoxylated aromatics that are often milder and more functional-group tolerant than traditional methods. Copper and palladium are the most prominent metals in this field.
Copper-catalyzed Ullmann-type coupling reactions represent a well-established method for forming aryl ethers. Modern iterations of this reaction allow for the coupling of aryl halides with alcohols under more practical conditions, often employing ligands to facilitate the process. For the synthesis of a compound like this compound, this could involve the reaction of 3-bromobenzaldehyde (B42254) with sodium 2,2-difluoroethoxide in the presence of a copper catalyst. Research has demonstrated that an efficient and practical short-chain alkoxylation of unactivated aryl bromides can be achieved using a catalytic system of copper(I) bromide with an alkyl formate (B1220265) as a cocatalyst and lithium chloride as an additive, using the corresponding alcohol as the solvent. researchgate.net A similar strategy has been successfully applied in the synthesis of vanillin, where 3-bromo-4-hydroxybenzaldehyde (B1265673) is coupled with methoxide (B1231860) using a copper catalyst. udel.edu
Palladium-catalyzed reactions have also emerged as powerful tools. These reactions often proceed via a different mechanism, typically involving oxidative addition and reductive elimination cycles. While direct C-H fluoroalkoxylation at the meta-position remains challenging, palladium catalysts are highly effective in cross-coupling reactions.
Below is a table summarizing representative catalytic systems for C-O bond formation relevant to fluoroalkoxylation.
| Catalyst System | Substrates | Reaction Type | Key Features |
| Copper(I) Bromide / Alkyl Formate | Aryl Bromides, Sodium Alkoxides | Ullmann-type Coupling | Ligand-free, uses alcohol as solvent, practical for short-chain alkoxylation. researchgate.net |
| Palladium(II) Acetate / Ligand | Aryl Halides, Alcohols | Buchwald-Hartwig Etherification | Broad substrate scope, high functional group tolerance, often requires specialized ligands. |
| Copper Ferrite (B1171679) (CuFe₂O₄) | Aryl Halides, Alcohols | C-O Coupling | Magnetic, easily separable, and recyclable catalyst system. |
C-H Functionalization Strategies for Fluorinated Aromatics
Direct C-H functionalization is a highly desirable strategy in organic synthesis as it avoids the pre-functionalization of substrates (e.g., halogenation), thus improving atom economy. The last decade has seen significant advances in the transition-metal-catalyzed C-H functionalization of benzaldehydes. nih.govbeilstein-journals.org
A prevalent strategy involves the use of transient directing groups (TDGs), which reversibly bind to the aldehyde, position the metal catalyst for a site-selective C-H activation, and are removed in situ. rsc.orgresearchgate.net Amino acids and orthanilic acids have been successfully employed as TDGs for the palladium-catalyzed ortho-C-H functionalization of benzaldehydes. nih.govacs.org For instance, L-valine can direct the palladium-catalyzed ortho-trifluoroethoxylation of various benzaldehydes. nih.gov Similarly, a general protocol for ortho-C–H fluoroalkoxylation of benzaldehydes has been developed using an inexpensive amino amide as a TDG. rsc.org
While these methods primarily target the ortho-position due to the formation of a stable five- or six-membered palladacycle intermediate, they represent the frontier of benzaldehyde functionalization. rsc.orgacs.org Developing catalysts and directing groups capable of targeting the meta-position is an ongoing area of research. These C-H activation strategies are pivotal for synthesizing complex fluorinated aromatics by allowing for the late-stage introduction of functional groups. beilstein-journals.org
| Directing Group | Catalyst | Reaction | Position Selectivity |
| L-Valine | Palladium Catalyst | Fluoroalkoxylation | ortho nih.gov |
| Orthanilic Acids | Palladium Catalyst | Methylation, Fluorination | ortho acs.org |
| 2-(2-aminopropanamido)propanoic acid | Palladium Catalyst | Fluoroalkoxylation | ortho rsc.org |
Selective Introduction of Fluorine-Containing Groups
The synthesis of this compound hinges on the successful introduction of the OCH₂CF₂H moiety. This can be achieved through various methods, primarily involving the reaction of 3-hydroxybenzaldehyde with a source of the difluoroethyl group. fscichem.comnih.gov
The key precursor for the difluoroethoxy group is 2,2-difluoroethanol. Its synthesis can be accomplished by the reduction of ethyl difluoroacetate (B1230586) using reducing agents like lithium aluminum hydride. google.com Once obtained, 2,2-difluoroethanol can be converted to a more reactive species, such as 2,2-difluoroethyl tosylate or a halide, for subsequent reaction.
A common approach is the Williamson ether synthesis, where the phenoxide of 3-hydroxybenzaldehyde reacts with a 2,2-difluoroethyl electrophile. Alternatively, modern copper-catalyzed coupling reactions can directly link 3-hydroxybenzaldehyde with the fluorinated alcohol. A convenient synthesis of a related compound, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, utilizes a copper-catalyzed C–O coupling to introduce the difluoroethoxy moiety. thieme-connect.comresearchgate.net
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in the synthesis of high-value compounds like fluorinated aromatics.
Atom Economy and Efficiency in Synthesis
Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. taylorfrancis.comnwnu.edu.cn A higher atom economy signifies a more sustainable process with less waste generation. jocpr.comlibretexts.org
Let's consider two potential routes to this compound from 3-hydroxybenzaldehyde:
Williamson Ether Synthesis (via Tosylate): This multi-step route involves reacting 2,2-difluoroethanol with tosyl chloride, followed by reaction with 3-hydroxybenzaldehyde. This process generates significant byproducts, including salts and the displaced tosylate group, leading to a lower atom economy.
Direct C-H Activation/Coupling: A hypothetical direct coupling of 3-formylphenyl C-H bond with 2,2-difluoroethanol would be highly atom-economical, producing only water as a byproduct. While not yet realized for this specific transformation, it represents an ideal synthetic goal.
Direct Coupling of 3-hydroxybenzaldehyde: A transition-metal-catalyzed coupling of 3-hydroxybenzaldehyde and 2,2-difluoroethanol (a dehydration reaction) would also be highly atom-economical.
Addition reactions, such as the direct reaction of hydrogen and chlorine to form HCl, can achieve 100% atom economy as there are no waste byproducts. libretexts.org In contrast, substitution reactions that generate stoichiometric byproducts, like the preparation of HCl from NaCl and H₂SO₄, have a much lower atom economy. libretexts.org Designing syntheses that favor additions and catalytic reactions over stoichiometric ones is a key goal of green chemistry.
Utilization of Sustainable Solvents and Catalytic Systems
Solvents account for a significant portion of the material used in chemical manufacturing and are a major source of organic pollution. nih.gov Green chemistry promotes the use of sustainable solvents or the elimination of solvents altogether. text2fa.irresearchgate.net
Sustainable Solvents: Water, supercritical fluids (like CO₂), and bio-derived solvents (like γ-valerolactone) are considered greener alternatives to traditional volatile organic compounds. nih.govtext2fa.ircolab.ws For instance, some organic reactions show enhanced reactivity and selectivity in water. acs.org
Catalytic Systems: The use of efficient, recyclable catalysts is central to green synthesis. Heterogeneous catalysts, such as the magnetic copper ferrite used in C-O coupling, simplify product purification and catalyst recovery, reducing waste. researchgate.net
Solvent-Free Reactions: Mechanochemistry, which involves conducting reactions by grinding or milling solid reagents, can eliminate the need for solvents, leading to reduced waste, lower energy consumption, and often faster reaction times. nih.govmdpi.com The synthesis of fluorinated imines has been successfully demonstrated using mechanochemical methods, highlighting the potential of this approach for fluorinated compound synthesis. mdpi.com
By integrating these modern synthetic and green chemistry principles, the production of this compound can be achieved with greater efficiency and minimal environmental impact.
Solvent-Free and Microwave-Assisted Methodologies
The development of environmentally benign synthetic routes is a central theme in contemporary organic chemistry. Solvent-free and microwave-assisted methods offer significant advantages over traditional synthetic protocols, including accelerated reaction rates, improved yields, and simplified work-up procedures. While specific literature on the solvent-free and microwave-assisted synthesis of this compound is not extensively documented, a viable synthetic pathway can be extrapolated from established methodologies for the synthesis of analogous aryl ethers and the subsequent reactions of benzaldehydes.
A proposed two-step synthetic sequence involves:
Microwave-assisted O-alkylation of 3-hydroxybenzaldehyde with a suitable 2,2-difluoroethylating agent under solvent-free or minimal solvent conditions.
Potential subsequent functionalization, such as a Knoevenagel condensation, also under solvent-free and microwave-assisted conditions.
Microwave-Assisted O-Alkylation of 3-Hydroxybenzaldehyde
The key step in the synthesis of this compound is the formation of the ether linkage. The Williamson ether synthesis, a well-established and versatile method, can be adapted for this purpose. In a typical procedure, the hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide, which then undergoes nucleophilic substitution with a 2,2-difluoroethylating agent, such as 2,2-difluoroethyl tosylate or a similar halide.
Microwave irradiation has been shown to significantly accelerate this type of reaction. The use of a solid support, such as potassium carbonate, can serve as both the base and a microwave-absorbent medium, facilitating a solvent-free reaction. This approach avoids the use of volatile and often toxic organic solvents, aligning with the principles of green chemistry.
Detailed Research Findings (Hypothetical based on analogous reactions):
A typical experimental setup would involve mixing 3-hydroxybenzaldehyde, a 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl tosylate), and a base like potassium carbonate. This mixture would then be subjected to microwave irradiation. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product can be isolated through simple extraction and purified by column chromatography or recrystallization.
The following interactive data table outlines plausible reaction conditions and expected outcomes for the microwave-assisted, solvent-free synthesis of this compound based on similar reported ether syntheses. organic-chemistry.org
| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Microwave Power (W) | Time (min) | Yield (%) |
| 3-Hydroxybenzaldehyde | 2,2-Difluoroethyl tosylate | K₂CO₃ | None | Solvent-free | 100-300 | 5-15 | 85-95 |
| 3-Hydroxybenzaldehyde | 2,2-Difluoroethyl bromide | Cs₂CO₃ | CuI (cat.) | DMSO (minimal) | 150 | 10-20 | 80-90 |
| 3-Hydroxybenzaldehyde | 1-bromo-2,2-difluoroethane | K₂CO₃ | None | Solvent-free | 120 | 10 | 88 |
This data is illustrative and based on analogous reactions. Specific conditions for the synthesis of this compound may require further optimization.
Solvent-Free and Microwave-Assisted Knoevenagel Condensation
Once this compound is synthesized, it can undergo further transformations. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where an active methylene (B1212753) compound reacts with an aldehyde or ketone. mdpi.comasianpubs.org Performing this reaction under solvent-free and microwave-assisted conditions offers significant advantages. oatext.comresearchgate.net
For instance, the reaction of this compound with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can be efficiently carried out by adsorbing the reactants onto a solid support, such as alumina (B75360) or hydroxyapatite, and irradiating the mixture with microwaves. mdpi.com This method often leads to high yields of the corresponding α,β-unsaturated products in a fraction of the time required by conventional heating methods. asianpubs.orgoatext.com
Detailed Research Findings (Hypothetical based on analogous reactions):
The following interactive data table presents plausible conditions for the solvent-free, microwave-assisted Knoevenagel condensation of this compound. mdpi.comoatext.com
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Microwave Power (W) | Time (min) | Product | Yield (%) |
| This compound | Malononitrile | Basic Alumina | Solvent-free | 200 | 2-5 | 2-(3-(2,2-Difluoroethoxy)benzylidene)malononitrile | >90 |
| This compound | Ethyl cyanoacetate | Piperidine (cat.) | Solvent-free | 180 | 3-7 | Ethyl 2-cyano-3-(3-(2,2-difluoroethoxy)phenyl)acrylate | >85 |
| This compound | Meldrum's acid | Glycine (cat.) | Solvent-free | 250 | 5 | 5-(3-(2,2-Difluoroethoxy)benzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | >92 |
This data is illustrative and based on analogous reactions. Specific conditions may require optimization.
The adoption of solvent-free and microwave-assisted methodologies provides a green, efficient, and rapid route for the synthesis and subsequent functionalization of this compound. These techniques not only reduce the environmental impact of chemical synthesis but also offer economic benefits through reduced energy consumption and solvent usage.
Reactivity and Chemical Transformations
Reactions of the Aldehyde Moiety
The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, making the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity allows for a wide range of chemical transformations.
The aldehyde group of 3-(2,2-Difluoroethoxy)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(2,2-Difluoroethoxy)benzoic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. The selection of the oxidant depends on the desired reaction conditions and the presence of other functional groups in the molecule.
Common oxidizing agents for this transformation include:
Potassium permanganate (B83412) (KMnO₄)
Chromium-based reagents like chromic acid (H₂CrO₄)
Silver oxide (Ag₂O)
Hydrogen peroxide (H₂O₂) google.com
The general reaction is as follows:
Reaction Scheme: Oxidation of this compound
Reactant: this compound Product: 3-(2,2-Difluoroethoxy)benzoic acid [O] represents an oxidizing agent
The resulting 3-(2,2-Difluoroethoxy)benzoic acid is a valuable intermediate in the synthesis of more complex molecules. sigmaaldrich.combldpharm.comfluorochem.co.uksmolecule.com For instance, a related compound, 2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde, can be oxidized to 2-(2,2-Difluoroethoxy)-4-methylbenzoic acid.
| Oxidizing Agent | Typical Reaction Conditions |
|---|---|
| Potassium permanganate (KMnO₄) | Aqueous solution, can be basic, neutral, or acidic |
| Chromic acid (H₂CrO₄) | Often generated in situ from sodium or potassium dichromate and sulfuric acid (Jones reagent) |
| Silver oxide (Ag₂O) | Tollens' reagent (ammoniacal silver nitrate), mild conditions |
| Hydrogen peroxide (H₂O₂) | Often used with a catalyst, can be a greener alternative google.com |
The aldehyde group can be reduced to a primary alcohol, yielding (3-(2,2-Difluoroethoxy)phenyl)methanol. This transformation is typically accomplished using hydride-based reducing agents.
Common reducing agents include:
Sodium borohydride (B1222165) (NaBH₄) google.com
Lithium aluminum hydride (LiAlH₄)
Catalytic hydrogenation (H₂ over a metal catalyst like Pd, Pt, or Ni)
The general reaction is as follows:
Reaction Scheme: Reduction of this compound
Reactant: this compound Product: (3-(2,2-Difluoroethoxy)phenyl)methanol [H] represents a reducing agent
Sodium borohydride is a milder reducing agent than lithium aluminum hydride and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or carboxylic acids. google.com Catalytic hydrogenation is also an effective method, particularly in industrial settings. researchgate.net
| Reducing Agent | Typical Reaction Conditions | Selectivity |
|---|---|---|
| Sodium borohydride (NaBH₄) | Protic solvents like ethanol (B145695) or methanol (B129727) google.com | Reduces aldehydes and ketones |
| Lithium aluminum hydride (LiAlH₄) | Aprotic solvents like diethyl ether or THF, followed by aqueous workup | Reduces aldehydes, ketones, esters, and carboxylic acids |
| Catalytic Hydrogenation (H₂/catalyst) | Hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni) | Can reduce other functional groups like alkenes and alkynes |
The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles. These reactions are fundamental in forming new carbon-carbon bonds.
Grignard Reaction: Reaction with an organomagnesium halide (Grignard reagent, R-MgX) followed by an acidic workup yields a secondary alcohol. organic-chemistry.orgleah4sci.com The choice of the Grignard reagent determines the nature of the R group introduced. masterorganicchemistry.comlibretexts.org
Reaction Scheme: Grignard Reaction
O=CH-C₆H₄-OCH₂CHF₂ + HCN → (HO)CH(CN)-C₆H₄-OCH₂CHF₂
O=CH-C₆H₄-OCH₂CHF₂ + R-NH₂ ⇌ R-N=CH-C₆H₄-OCH₂CHF₂ + H₂O
O=CH-C₆H₄-OCH₂CHF₂ + Ph₃P=CHR → RCH=CH-C₆H₄-OCH₂CHF₂ + Ph₃P=O
2 O=CH-C₆H₄-OCH₂CHF₂ + NaOH → HOCH₂-C₆H₄-OCH₂CHF₂ + NaOOC-C₆H₄-OCH₂CHF₂
Reactivity of the Difluoroethoxy Group
The 2,2-difluoroethoxy group (-OCHF₂), characterized by the presence of two electron-withdrawing fluorine atoms on the terminal carbon, imparts distinct chemical properties to the molecule. Its reactivity is primarily centered on substitution reactions and its stability under a range of experimental conditions.
Substitution Reactions
The formation of the difluoroethoxy group itself is a key substitution reaction. In a method analogous to the synthesis of related alkoxybenzaldehydes, the difluoroethoxy moiety can be introduced via nucleophilic substitution. For instance, the synthesis of 4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde is achieved by reacting syringaldehyde (B56468) with 1-bromo-2,2-difluoroethane in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). This demonstrates the displacement of a halide by an alkoxide, a common strategy for forming ether linkages.
| Reactant 1 | Reactant 2 | Reagents | Product | Reference |
| Syringaldehyde | 1-Bromo-2,2-difluoroethane | K₂CO₃, KI, DMSO | 4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde |
Stability and Reactivity under Diverse Conditions
The difluoroethoxy group generally exhibits high stability across a variety of reaction conditions, a feature attributed to the strong carbon-fluorine bonds. This stability allows for chemical modifications at other sites of the molecule without affecting the difluoroethoxy group. An example of this is seen in the reductive amination of 4-(2,2-difluoroethoxy)benzaldehyde. This reaction, which converts the aldehyde to an amine using reducing agents like sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation, proceeds without cleavage or decomposition of the difluoroethoxy group. The electron-withdrawing nature of the fluorine atoms enhances the thermal and chemical stability of the ether linkage compared to non-fluorinated analogs. However, under strongly oxidative conditions, the difluoroethoxy group can be susceptible to degradation.
Aromatic Ring Functionalization
The benzaldehyde (B42025) ring in this compound is amenable to various functionalization reactions, including electrophilic and nucleophilic substitutions, as well as directed metalations. The regiochemical outcome of these reactions is governed by the electronic effects of the existing substituents: the meta-directing aldehyde group and the ortho, para-directing, yet deactivating, difluoroethoxy group.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the substitution pattern is determined by the combined directing effects of the aldehyde and the difluoroethoxy groups. The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the difluoroethoxy group, while also electron-withdrawing inductively, possesses lone pairs on the oxygen atom that can be donated to the ring through resonance, making it an ortho, para-director, albeit a deactivating one.
When this compound undergoes EAS, the incoming electrophile is directed to positions that are meta to the aldehyde group (positions 5) and ortho/para to the difluoroethoxy group (positions 2, 4, and 6). The primary sites of substitution will be the positions activated by the difluoroethoxy group and not strongly deactivated by the aldehyde. Therefore, substitution is most likely to occur at the positions ortho and para to the difluoroethoxy group, with the position para to the ether (position 6) and ortho to the aldehyde being sterically hindered.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for suitably substituted derivatives of this compound, particularly when a good leaving group is present on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. The aldehyde group and the difluoroethoxy group both contribute to the electron-deficient nature of the aromatic ring, thereby activating it towards nucleophilic attack.
For SNAr to occur, a leaving group such as a halogen would need to be present on the ring. The regioselectivity of the substitution would be dictated by the position of the leaving group relative to the activating groups. Research on polyhalogenated benzaldehydes has shown that the aldehyde group can influence the regioselectivity of SNAr, making specific positions more susceptible to nucleophilic attack.
Directed Metalation and Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. While the difluoroethoxy group is a potential DMG, the aldehyde functionality is not compatible with the strongly basic conditions of DoM.
However, a transient directing group strategy can be employed. In a notable example, benzaldehydes have been shown to undergo palladium-catalyzed ortho-C-H fluoroalkoxylation. This method utilizes an amino acid as a transient directing group, which forms an imine with the benzaldehyde in situ. This transient imine then directs the palladium catalyst to functionalize the C-H bond ortho to the original aldehyde group. This strategy allows for the selective introduction of substituents at a position that would be difficult to access through classical electrophilic substitution.
| Substrate | Reaction | Reagents | Product | Reference |
| Benzaldehyde Derivatives | Pd(II)-catalyzed ortho-2,2,2-trifluoroethoxylation | L-valine, K₂S₂O₈, TFA | ortho-trifluoroethoxylated benzaldehydes |
Mechanistic Investigations of Key Transformations
The reactivity of this compound is significantly influenced by its functional groups—the aldehyde and the difluoroethoxy group. Mechanistic studies into the transformations of similarly structured benzaldehyde derivatives provide critical insights into the reaction pathways applicable to this compound. A key area of investigation has been the palladium-catalyzed C-H activation for ortho-functionalization, a powerful tool for selective synthesis.
A significant transformation for which mechanistic details have been explored is the palladium(II)-catalyzed ortho-C–H oxygenation of benzaldehydes. researchgate.netrsc.org This reaction utilizes a transient directing group strategy to achieve high regioselectivity. researchgate.net The process involves the in-situ formation of an imine from the benzaldehyde and an amino acid or amide, which then acts as a directing group, guiding the palladium catalyst to the ortho-C-H bond. researchgate.netorgsyn.org
The proposed catalytic cycle for the ortho-fluoroalkoxylation of benzaldehydes, a reaction highly relevant to this compound, begins with the condensation of the benzaldehyde with a transient directing group, such as an amino amide. researchgate.netrsc.org The resulting imine coordinates to the Pd(II) catalyst. Subsequently, a concerted metalation-deprotonation (CMD) step occurs, forming a six-membered palladacycle intermediate. nih.gov This C-H activation is often the rate-limiting step of the reaction. nih.gov
The palladacycle then undergoes oxidation, followed by a ligand exchange with a fluorinated alcohol. nih.gov Finally, reductive elimination occurs, forming the C-O bond of the fluoroalkoxylated product and regenerating the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle. nih.gov Preliminary mechanistic investigations, including the isolation of the palladacycle intermediate and deuterium (B1214612) scrambling studies, have provided support for this proposed pathway. researchgate.net
The table below summarizes the key proposed steps in the palladium-catalyzed ortho-C–H oxygenation of a benzaldehyde derivative using a transient directing group.
Table 1: Proposed Mechanistic Steps for Pd-Catalyzed Ortho-C–H Oxygenation of Benzaldehydes
| Step | Description | Key Intermediates/Species |
|---|---|---|
| 1. Imine Formation | The starting benzaldehyde reacts with a transient directing group (e.g., an amino amide) to form an imine in situ. | Benzaldehyde, Amino amide, Imine |
| 2. Palladacycle Formation | The imine coordinates to the Pd(II) catalyst, followed by a concerted metalation-deprotonation (CMD) at the ortho C-H bond to form a palladacycle. | Imine-Pd(II) complex, Palladacycle |
| 3. Oxidation | The palladacycle intermediate is oxidized, typically by an external oxidant. | Oxidized Palladacycle |
| 4. Ligand Exchange | The oxidized intermediate undergoes ligand exchange with the incoming nucleophile (a fluorinated alcohol). | Alcohol-coordinated Pd complex |
| 5. Reductive Elimination | The final C-O bond is formed through reductive elimination, releasing the ortho-oxygenated product. | Product, Regenerated Pd(II) catalyst |
| 6. Hydrolysis | The imine product is hydrolyzed to release the final aldehyde product and the directing group. | Final ortho-oxygenated benzaldehyde |
Applications in Advanced Chemical Synthesis
Role as a Versatile Synthetic Intermediate and Building Block
3-(2,2-Difluoroethoxy)benzaldehyde serves as a versatile synthetic intermediate and building block in organic chemistry. bldpharm.com The aldehyde functional group is highly reactive and participates in numerous chemical transformations, making it a cornerstone for constructing more complex molecular frameworks. rug.nl Aldehydes are privileged building blocks because of their ability to react with a wide variety of reagents to form new carbon-carbon and carbon-heteroatom bonds. rug.nl
The utility of this compound is enhanced by the 2,2-difluoroethoxy group. This group is often introduced to impart specific properties to the final molecule. The fluorinated tail can influence factors such as molecular conformation, binding affinity to biological targets, and metabolic stability. nih.gov The synthesis of molecules containing this group often starts with precursors like this compound, which provides a reliable and efficient route to incorporate the desired difluoroethoxy functionality. General synthetic strategies involving similar fluorinated benzaldehydes include condensation reactions, reductive aminations, and cross-coupling reactions, demonstrating their versatility. researchgate.net These characteristics establish this compound as a key starting material for chemists aiming to design and synthesize novel compounds. bldpharm.comnordmann.global
| Property | Value |
|---|---|
| CAS Number | 467458-98-6 |
| Molecular Formula | C9H8F2O2 |
| Primary Functional Group | Aldehyde |
| Key Substituent | 2,2-Difluoroethoxy group |
| Classification | Organic Building Block, Synthetic Intermediate |
Integration into Complex Molecular Architectures
The structure of this compound makes it an ideal candidate for integration into complex molecular architectures. cymitquimica.com The aldehyde group acts as a chemical handle for elaboration, allowing for the construction of larger and more intricate molecules. rug.nl For instance, benzaldehyde (B42025) derivatives are common precursors in the synthesis of macrocycles, which are large cyclic molecules with applications in drug delivery and materials science. icmab.es
Chemists utilize various reaction pathways to incorporate this building block into larger structures. These include:
Condensation Reactions: The aldehyde can react with amines to form Schiff bases, which are important intermediates for synthesizing various heterocyclic compounds and coordination complexes. researchgate.net
Cross-Coupling Reactions: Modern catalytic methods enable the coupling of benzaldehydes with other organic fragments, providing a powerful tool for creating complex aryl structures. rug.nl
C-H Activation: Recent advances allow for the direct functionalization of the carbon-hydrogen bonds on the benzene (B151609) ring, enabling the synthesis of highly substituted and complex derivatives from simpler benzaldehyde precursors. beilstein-journals.org
Multi-component Reactions: The compound can be used in reactions where three or more reactants combine in a single step to form a complex product, offering an efficient route to molecular diversity.
Through these and other synthetic strategies, this compound is transformed from a relatively simple starting material into a core component of sophisticated molecules designed for specific functions.
Applications in Agrochemical and Specialty Chemical Development
The incorporation of fluorine atoms into organic molecules is a widely used strategy in the development of modern agrochemicals, such as herbicides, insecticides, and fungicides. nih.gov Fluorinated groups, like the difluoroethoxy group present in this compound, can significantly enhance the efficacy and selectivity of active ingredients. nih.gov This is because fluorine can alter properties like lipophilicity, which affects how a chemical is absorbed and transported, and metabolic stability, which can prolong its activity. nih.gov
As a key intermediate, this compound is used in the synthesis of these advanced agrochemical compounds. environmentclearance.nic.ingoogle.com Patent literature describes the use of substituted benzaldehydes in the creation of novel pesticidally active molecules, highlighting the importance of these building blocks in the industry. google.com
Beyond agriculture, this compound is also valuable in the specialty chemicals sector. valtris.comfenhechem.com Specialty chemicals are materials produced for specific applications and include a diverse range of products like additives for plastics, coatings, and electronic materials. valtris.com The unique properties conferred by the difluoroethoxy group make intermediates like this compound sought after for creating high-performance specialty chemicals. researchgate.net
| Sector | Specific Application | Role of this compound |
|---|---|---|
| Agrochemicals | Synthesis of insecticides, herbicides, fungicides | Intermediate providing the difluoroethoxy moiety to enhance biological activity. nih.govgoogle.com |
| Specialty Chemicals | Development of high-performance additives and materials | Building block for chemicals with specific, enhanced properties. valtris.comresearchgate.net |
| Materials Science | Creation of OLEDs, MOF ligands, battery electrolytes | Precursor for functional organic materials. bldpharm.com |
Contribution to Materials Science Applications
The field of materials science increasingly relies on precisely designed organic molecules to create new materials with advanced properties. This compound is listed as a building block for materials science applications, indicating its role in the synthesis of next-generation materials. bldpharm.com
Specific areas where this and related fluorinated compounds contribute include:
Organic Light-Emitting Diodes (OLEDs): The electronic properties of organic molecules can be fine-tuned by adding fluorine atoms. This compound can serve as a precursor for materials used in the emissive or transport layers of OLED devices, which are used in modern displays and lighting. bldpharm.com
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with porous structures, assembled from organic "linker" molecules and metal ions. Benzaldehyde derivatives can be converted into the carboxylic acids or other functional groups needed to act as linkers in MOF synthesis. bldpharm.com
Battery Technology: In the search for safer and more efficient batteries, fluorinated compounds have been explored as components of electrolytes. The properties of the difluoroethoxy group, such as oxidative stability and low volatility, are desirable for high-performance lithium-ion battery applications.
The versatility of this compound allows it to be a foundational element in the design and synthesis of functional materials that are critical for advancements in electronics, energy storage, and other technology sectors.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 3-(2,2-Difluoroethoxy)benzaldehyde by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: In a typical ¹H NMR spectrum, the aldehyde proton (-CHO) characteristically appears as a singlet at approximately 9.98 ppm. The aromatic protons on the benzene (B151609) ring exhibit signals in the range of 7.25 to 7.51 ppm. The difluoroethoxy group presents two key signals: a triplet of triplets at around 6.13 ppm corresponding to the proton of the CHF₂ group, and a triplet of doublets at about 4.29 ppm for the two protons of the OCH₂ group.
¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the aldehyde group resonates at a distinctive downfield shift, typically around 193.0 ppm. The carbon atoms of the benzene ring appear in the aromatic region, with the carbon attached to the difluoroethoxy group showing a characteristic triplet due to coupling with the adjacent fluorine atoms. The carbon of the OCH₂ group is observed around 68.82 ppm as a triplet, while the carbon of the CHF₂ group appears further downfield as a triplet with a large coupling constant, a hallmark of geminal difluoro compounds.
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Aldehyde H | 9.98 | - | s |
| Aromatic H | 7.25-7.51 | - | m |
| -OCH₂- | 4.29 | 68.82 | td |
| -CHF₂ | 6.13 | 113.59 | tt |
| Aldehyde C | - | 193.0 | s |
| Aromatic C | - | 112.9-159.8 | m |
Data presented is a general representation and may vary based on solvent and experimental conditions.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which aids in structural confirmation. The molecular formula of the compound is C₉H₈F₂O₂. bldpharm.com The exact mass of the protonated molecule [M+H]⁺ is a key piece of data obtained from high-resolution mass spectrometry (HRMS).
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzaldehyde (B42025) derivatives include the loss of the formyl radical (CHO) and subsequent cleavages of the substituent groups. For this compound, characteristic fragments would arise from the cleavage of the difluoroethoxy group.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies. docbrown.infochemicalbook.comorgchemboulder.com
IR Spectroscopy: The IR spectrum of this compound displays several key absorption bands. A strong, sharp peak characteristic of the aldehyde C=O stretch is typically observed around 1700 cm⁻¹. docbrown.info The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethoxy group are found just below 3000 cm⁻¹. docbrown.infolibretexts.org The C-F stretching vibrations of the difluoro group give rise to strong absorptions in the fingerprint region, typically between 1100 and 1000 cm⁻¹. The C-O-C ether linkage also shows a characteristic stretching band in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often prominent in the Raman spectrum. The C=O stretch is also observable, though typically weaker than in the IR spectrum. The symmetric C-F stretching vibrations can also be identified.
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde C=O | Stretch | ~1700 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
| C-F | Stretch | 1100-1000 |
| C-O-C | Stretch | Fingerprint Region |
Chromatographic Techniques for Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for purity analysis. A reversed-phase C18 column is often employed with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape. researchgate.netsielc.com The compound is detected using a UV detector, often at a wavelength where the aromatic ring exhibits strong absorbance. The retention time under specific conditions is a characteristic property of the compound.
Gas Chromatography (GC): GC can also be used for the analysis of this compound, particularly for assessing its volatility and for separating it from other volatile components. The choice of the stationary phase and temperature program is critical for achieving good separation.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its empirical and molecular formula. researchgate.netvelp.com For this compound (C₉H₈F₂O₂), elemental analysis would involve the quantitative determination of the percentage of carbon, hydrogen, and other elements present. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula to confirm the compound's identity and purity.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 58.07 |
| Hydrogen | H | 1.01 | 4.33 |
| Fluorine | F | 19.00 | 20.41 |
| Oxygen | O | 16.00 | 17.19 |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of 3-(2,2-Difluoroethoxy)benzaldehyde.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net For substituted benzaldehydes, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to optimize molecular geometry and analyze electronic properties. benthamdirect.combohrium.com These calculations provide a foundational understanding of the molecule's stability and intrinsic reactivity.
The electronic structure of this compound is significantly influenced by its substituents. The benzaldehyde (B42025) moiety features a moderately deactivating aldehyde group (-CHO) that withdraws electron density from the aromatic ring through resonance and inductive effects. Conversely, the 3-(2,2-difluoroethoxy) group (-OCH₂CF₂H) acts as an electron-donating group through resonance, due to the lone pairs on the oxygen atom, while also exerting an inductive withdrawing effect from the electronegative fluorine atoms. DFT calculations can precisely quantify these electronic effects, mapping the electron density distribution across the molecule and identifying regions of high or low electron density, which are crucial for predicting sites of chemical attack. bohrium.com
HOMO-LUMO Energy Gap Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. nih.govaip.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's reactivity and kinetic stability. uou.ac.inrsc.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, making it more prone to participate in chemical reactions. nih.govimperial.ac.uk Conversely, a large HOMO-LUMO gap indicates higher stability and lower reactivity. For molecules like this compound, DFT calculations can determine the energies of these frontier orbitals. The analysis of the HOMO-LUMO gap provides insights into the molecule's potential for charge transfer within itself and during interactions with other chemical species. rsc.org
| Parameter | Conceptual Value/Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. Higher energy indicates stronger electron-donating ability. | The difluoroethoxy group's oxygen lone pairs contribute significantly, influencing the molecule's potential as a nucleophile in certain reactions. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Lower energy indicates stronger electron-accepting ability. | The aldehyde group's π* orbital is a primary component, making the carbonyl carbon an electrophilic site. |
| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO. A smaller gap implies higher reactivity. | This value provides a quantitative measure of the molecule's kinetic stability and its propensity to undergo electronic transitions or react with other species. |
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. rsc.org It is used to predict how a molecule will interact with other charged species, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). rsc.org MEP maps are color-coded; typically, red indicates regions of high electron density (negative potential), while blue signifies regions of low electron density (positive potential). Green and yellow represent areas of intermediate potential.
For this compound, an MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen of the aldehyde group, highlighting its role as a primary site for electrophilic attack or hydrogen bonding. ias.ac.in The hydrogen atom of the aldehyde group and, to a lesser extent, the aromatic protons would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. The difluoroethoxy group would present a more complex picture, with the highly electronegative fluorine atoms creating localized positive potential on the adjacent carbon and hydrogen atoms, while the ether oxygen contributes to a region of negative potential. ias.ac.innist.gov
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules, including their conformational preferences and the energetic pathways of their reactions.
Conformation Analysis
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.org For this compound, two main rotational points are of interest: the C(aryl)-CHO bond and the C(aryl)-O bond.
The rotation around the C(aryl)-CHO bond in benzaldehydes is subject to a rotational barrier, with the planar conformation being the most stable due to conjugation between the carbonyl group and the aromatic ring. bohrium.comlasalle.edu For the difluoroethoxy group, rotation around the C(aryl)-O and O-CH₂ bonds determines the orientation of the side chain relative to the ring. The most stable conformers will seek to minimize steric hindrance between the bulky difluoroethoxy group and the adjacent hydrogen atoms on the benzene (B151609) ring. researchgate.netcanterbury.ac.uk Theoretical calculations can map the potential energy surface as a function of these rotational angles to identify the lowest-energy (most stable) conformations and the energy barriers between them. The interplay between steric effects and electronic interactions, such as hyperconjugation, dictates the preferred three-dimensional structure of the molecule. rsc.org
| Rotational Bond | Key Conformations | Factors Influencing Stability |
| C(aryl)-CHO | Planar (eclipsed with ring) vs. Perpendicular (bisected) | Conjugation favors the planar conformation. |
| C(aryl)-O-CH₂ | In-plane vs. Out-of-plane (relative to the aromatic ring) | Steric repulsion with ortho-hydrogens and the aldehyde group. |
| O-CH₂-CF₂H | Staggered vs. Eclipsed | Minimization of gauche interactions and steric clashes between the atoms of the ethoxy chain. |
Mechanistic Pathway Simulations
Computational simulations are invaluable for mapping the step-by-step mechanism of chemical reactions. By modeling the interaction of this compound with a reactant, chemists can simulate the entire reaction coordinate, from reactants to products, via transition states. aip.org DFT calculations are commonly used to locate the structures of transition states and intermediates and to calculate their corresponding energies. rsc.orgimperial.ac.uk
For instance, in a nucleophilic addition to the carbonyl carbon of this compound, simulations can model the approach of the nucleophile, the formation of a tetrahedral intermediate, and the subsequent protonation or rearrangement steps. uou.ac.insemanticscholar.org The calculated activation energies for each step allow for the identification of the rate-determining step of the reaction. uou.ac.in Furthermore, these simulations can predict how the difluoroethoxy substituent electronically and sterically influences the reaction's feasibility and outcome compared to unsubstituted benzaldehyde or other derivatives. researchgate.netaip.org Such studies provide a detailed, atomistic view of the reaction dynamics that is often difficult to obtain through experimental means alone.
Future Research Directions and Emerging Trends
Development of Novel and More Efficient Synthetic Strategies
The synthesis of 3-(2,2-difluoroethoxy)benzaldehyde and its derivatives is an active area of research. While established methods exist, the development of more efficient and sustainable synthetic strategies remains a key objective. One emerging approach involves the transition-metal-catalyzed C–H bond activation to introduce the 2,2-difluoroethoxy group directly onto the benzaldehyde (B42025) scaffold. beilstein-journals.orgbeilstein-journals.orgnih.gov This method offers a more atom-economical and direct route compared to traditional multi-step syntheses.
Future research will likely focus on:
Exploring a wider range of catalysts: Investigating different transition metals beyond palladium to improve efficiency and reduce costs. beilstein-journals.orgbeilstein-journals.orgnih.gov
Optimizing reaction conditions: Fine-tuning parameters such as solvent, temperature, and ligands to enhance yields and selectivity.
Expanding the substrate scope: Applying these advanced synthetic methods to a broader range of substituted benzaldehydes to create a diverse library of fluorinated compounds.
Exploration of Untapped Reactivity Pathways
The reactivity of this compound is largely dictated by its aldehyde functional group and the electronic effects of the difluoroethoxy substituent. While its participation in standard aldehyde reactions is expected, there is significant potential to explore untapped reactivity pathways.
Future investigations may include:
Asymmetric catalysis: Developing enantioselective transformations of the aldehyde group to produce chiral building blocks for pharmaceuticals and other bioactive molecules. nobelprize.org
Novel cycloaddition reactions: Investigating the participation of the aromatic ring in cycloaddition reactions, potentially leading to the synthesis of complex polycyclic structures.
Photoredox catalysis: Utilizing light-mediated reactions to access novel transformations and reactive intermediates that are not achievable through traditional thermal methods. nobelprize.org
Integration with Advanced Catalytic Systems
The integration of this compound into advanced catalytic systems is a promising area for future research. This involves using the compound as a substrate in catalyst development or as a building block for designing new catalysts.
Emerging trends in this area include:
Organocatalysis: Employing small organic molecules as catalysts for reactions involving this compound, offering a metal-free and often more sustainable alternative to traditional metal catalysis. nobelprize.org
Nanocatalysis: Utilizing nanocatalysts, such as nickel ferrite (B1171679) (NiFe2O4) nanoparticles, for efficient and selective transformations of the benzaldehyde moiety. nih.gov These catalysts often exhibit high activity and can be easily recovered and reused. nih.gov
Biocatalysis: Exploring the use of enzymes to perform selective transformations on this compound, taking advantage of the high selectivity and mild reaction conditions offered by biocatalysts.
Expansion of Non-Clinical/Non-Biological Applications
While fluorinated compounds often find applications in medicinal chemistry, there is growing interest in exploring the non-clinical and non-biological applications of this compound and its derivatives.
Potential areas of future research include:
Materials Science: Incorporating the difluoroethoxy group into polymers and other materials to modify their properties, such as thermal stability, hydrophobicity, and dielectric constant.
Agrochemicals: Investigating the potential of derivatives of this compound as active ingredients in new pesticides and herbicides. researchgate.net
Liquid Crystals: Exploring the use of this compound and its derivatives in the design of novel liquid crystalline materials due to the influence of the fluorine atoms on molecular polarity and packing.
Synergistic Approaches Combining Experimental and Computational Methodologies
The combination of experimental and computational chemistry offers a powerful tool for accelerating research and development. In the context of this compound, this synergistic approach can provide valuable insights into its properties and reactivity.
Future research will likely involve:
Predicting Reactivity: Using computational models to predict the outcome of reactions and to screen for optimal reaction conditions before performing experiments.
Mechanism Elucidation: Employing theoretical calculations to understand the detailed mechanisms of reactions involving this compound, which can aid in the design of more efficient catalysts and synthetic routes.
In Silico Design: Designing new derivatives of this compound with desired properties for specific applications through computational screening and optimization.
Sustainable and Environmentally Benign Chemical Synthesis Initiatives
The principles of green chemistry are increasingly influencing the direction of chemical research. For this compound, this translates to developing more sustainable and environmentally friendly synthetic methods and applications.
Key initiatives in this area include:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ionic liquids. rsc.org
Catalyst Reusability: Developing catalytic systems where the catalyst can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. nih.govrsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts. beilstein-journals.orgbeilstein-journals.orgnih.gov
Microwave and Ultrasound-Assisted Synthesis: Utilizing alternative energy sources like microwaves and ultrasound to accelerate reactions and reduce energy consumption. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(2,2-Difluoroethoxy)benzaldehyde, and what factors influence reaction efficiency?
- Answer: The compound is typically synthesized via nucleophilic substitution of a hydroxybenzaldehyde precursor (e.g., 3-hydroxybenzaldehyde) with 2,2-difluoroethyl bromide or analogous reagents. Key conditions include using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or acetone) under reflux for 8–12 hours. Reaction efficiency depends on solvent choice, temperature control, and stoichiometric ratios of reactants. Post-reaction purification via column chromatography or recrystallization is critical for isolating the product .
Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?
- Answer: Structural confirmation requires ¹H/¹³C NMR to identify the aldehyde proton (δ ~10 ppm) and difluoroethoxy group (δ 4.5–5.5 ppm for -OCH₂CF₂H). GC-MS or HPLC (reverse-phase C18 columns) assesses purity, while FT-IR verifies functional groups (C=O stretch at ~1700 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹). Elemental analysis or high-resolution mass spectrometry (HRMS) confirms molecular formula .
Q. What are the recommended storage conditions for this compound to maintain stability?
- Answer: Store the compound in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde group. Desiccants (e.g., silica gel) minimize hydrolysis of the difluoroethoxy moiety. Periodic NMR checks are advised to monitor degradation .
Advanced Research Questions
Q. How can transition-metal catalysis improve the regioselectivity of difluoroethoxy group introduction in benzaldehyde derivatives?
- Answer: Pd(II)-catalyzed C–H activation strategies using transient directing groups (e.g., pyridine-based auxiliaries) enable ortho-selective fluoroalkoxylation. For example, benzaldehyde derivatives react with 2,2-difluoroethanol under mild conditions (60–80°C, 12–24 hours) to achieve high regioselectivity (>90% in some cases). Catalyst loading (5–10 mol%), ligand design, and solvent polarity (e.g., DCE or toluene) are critical for optimizing yields .
Q. What strategies address contradictory data in the literature regarding the biological activity of this compound derivatives?
- Answer: Contradictions often arise from assay variability (e.g., cell lines, concentrations). Resolve discrepancies by:
- Performing orthogonal assays (e.g., competitive binding vs. functional cellular responses).
- Synthesizing and testing structural analogs to isolate the role of the difluoroethoxy group.
- Conducting meta-analyses of published data with standardized controls (e.g., IC₅₀ normalization) .
Q. How do computational methods contribute to understanding the reactivity of this compound in nucleophilic addition reactions?
- Answer: Density Functional Theory (DFT) calculations model the electron-withdrawing effect of the difluoroethoxy group, which polarizes the aldehyde carbonyl, enhancing electrophilicity. Solvent effects (e.g., dielectric constant of DMSO vs. THF) and transition-state geometries predict regioselectivity in reactions with amines or hydrazines. Molecular docking studies further elucidate interactions in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
